trans-4-OH CCNU, also known as trans-4-hydroxycyclohexylchloroethylnitrosourea, is a significant metabolite of the antineoplastic agent 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). [, ] CCNU itself is a chemotherapy drug classified as a nitrosourea, known for its ability to cross the blood-brain barrier. [, ] While CCNU is administered clinically, trans-4-OH CCNU is a product of its metabolism within the body. Research suggests that CCNU undergoes significant hydroxylation in vivo, primarily by hepatic microsomes, resulting in several hydroxylated metabolites, including trans-4-OH CCNU. [, ]
The primary application of trans-4-OH CCNU identified in the provided literature is as a subject in metabolic studies of CCNU. [] Its presence as a significant metabolite in urine, alongside other hydroxylated forms, provides valuable insights into the metabolic pathways of CCNU within living organisms. This information contributes to a deeper understanding of the drug's pharmacokinetic profile.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: